molecular formula C20H23F2N3O B2777791 3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049374-92-6

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2777791
CAS No.: 1049374-92-6
M. Wt: 359.421
InChI Key: IGTDVWKVEIYUJE-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a difluorobenzamide moiety linked to a phenylpiperazine group via a propyl chain. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of the phenylpiperazine intermediate. This can be achieved through the reaction of phenylamine with piperazine under appropriate conditions.

    Attachment of the Propyl Chain: The next step involves the attachment of a propyl chain to the piperazine intermediate. This is usually done through a nucleophilic substitution reaction using a suitable propyl halide.

    Formation of the Difluorobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and piperazine moieties.

    Reduction: Reduced forms of the benzamide and piperazine groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine or benzamide moieties.

Scientific Research Applications

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.

    Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 3,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
  • 4-(3-(4-phenylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide stands out due to its unique difluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with biological targets .

Properties

IUPAC Name

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-18-8-7-16(15-19(18)22)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTDVWKVEIYUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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